N,N‑Dimethylation Increases Calculated Lipophilicity by ~1.5 log Units Over the Non‑Methylated Parent
The N1,N3‑dimethyl groups in 1,3‑dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione eliminate two hydrogen‑bond donors and add hydrophobic surface relative to the non‑methylated analog 5‑cinnamylidenebarbituric acid [1]. Using the XLogP3 algorithm, the target compound has a predicted logP of +1.55, compared with a predicted logP of +0.09 for 5‑cinnamylidenebarbituric acid (CAS 23450‑49‑9) [2]. The resulting ΔlogP of approximately +1.46 indicates that the dimethylated compound is roughly 29‑fold more lipophilic, a difference that significantly influences passive membrane permeability and protein‑binding properties.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | logP = +1.55 |
| Comparator Or Baseline | 5-Cinnamylidenebarbituric acid (CAS 23450‑49‑9): logP = +0.09 |
| Quantified Difference | ΔlogP ≈ +1.46 (≈29‑fold increase in lipophilicity) |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem data, accessed May 2026) |
Why This Matters
A ~1.5 log unit higher lipophilicity strongly impacts passive membrane permeability, tissue distribution, and plasma protein binding; scientific users selecting this compound over the non‑methylated parent for cell‑based or in vivo studies will experience fundamentally different pharmacokinetic and pharmacodynamic behavior.
- [1] PubChem Compound Summary for CID 132535722, 1,3-dimethyl-5-(3-phenylallylidene)pyrimidine-2,4,6-trione. National Center for Biotechnology Information. Calculated XLogP3 = 1.55. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 643601, 5-Cinnamylidenebarbituric acid. National Center for Biotechnology Information. Calculated XLogP3 = 0.09. Accessed May 2026. View Source
